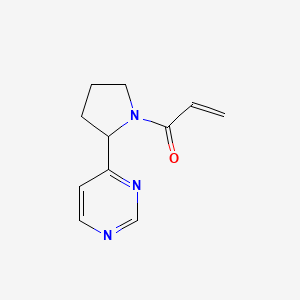
3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acid-Catalyzed Reactions and OLED Applications
Acid-Catalyzed Reactions : A study by Miki et al. (1988) on 3-(α-hydroxybenzyl)pyrazolo[1,5-a]pyridines revealed that acid-catalyzed reactions could lead to the formation of various pyrazolo[1,5-a]pyridine derivatives, indicating potential synthetic utility in medicinal chemistry and materials science Acid‐catalyzed reactions of 3‐(α‐hydroxybenzyl)pyrazolo[1,5‐a]pyridines.
High-Efficiency OLEDs : Li et al. (2016) utilized 3-(1H-Pyrazol-1-yl)pyridine derivatives to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the utility of such compounds in the development of high-efficiency blue, green, and white PhOLEDs. This research underlines the potential of pyrazole-pyridine derivatives in advanced electronic and photonic devices Simple Bipolar Host Materials for High-Efficiency Blue, Green, and White Phosphorescence OLEDs.
Structural and Optical Characteristics
Junction Characteristics : A study by Zedan et al. (2020) on pyrazolo pyridine derivatives highlighted their structural, optical, and diode characteristics, suggesting these compounds' potential in semiconducting materials and optoelectronic devices Structural, optical and junction characteristics of pyrazolo pyridine derivatives.
Photophysical Properties : Research on facial and meridional tris-cyclometalated iridium(III) complexes by Tamayo et al. (2003) explored the synthesis, structures, and photophysics of these complexes, providing insights into their application in light-emitting devices and as probes in photophysical studies Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes.
Molecular and Material Synthesis
- Heterocyclic Analogues : Swamy et al. (2013) reported on methyl- and chloro-substituted small heterocyclic analogues, discussing their compliance with the chlorine-methyl exchange rule. This research could inform the design of new molecules with tailored electronic properties for use in chemical synthesis and drug design Isomorphous methyl- and chloro-substituted small heterocyclic analogues obeying the chlorine-methyl (Cl-Me) exchange rule.
Propiedades
IUPAC Name |
5-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4S/c19-13-8-12(18(20,21)22)9-23-16(13)26-7-6-14(25-26)15-10-24-17(27-15)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMQVUQANYJPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2754294.png)

![Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2754297.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)

![7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2754302.png)





![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

